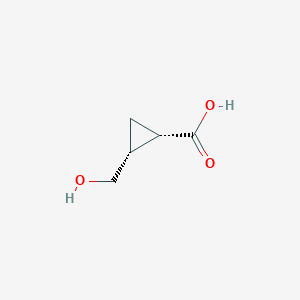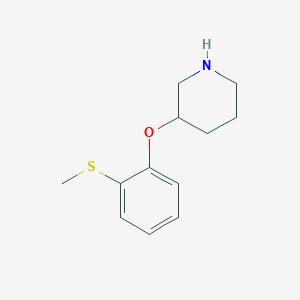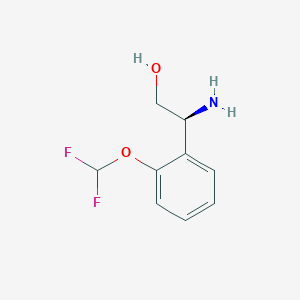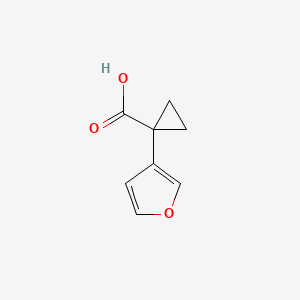
1-(3-Nitrophenyl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClNO4S. It is a sulfonyl chloride derivative, characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethane sulfonyl chloride moiety. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional group compatibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Nitrophenyl)ethane-1-sulfonyl chloride can be synthesized through the following steps:
Nitration of Ethylbenzene: Ethylbenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitroethylbenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Nitrophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Electrophilic Aromatic Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Aminophenyl Derivatives: Formed from the reduction of the nitro group.
Halogenated Phenyl Derivatives: Formed from electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
1-(3-Nitrophenyl)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: Used in the preparation of functionalized polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Nitrophenyl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are stable and resistant to hydrolysis. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Nitrophenyl)ethane-1-sulfonyl chloride: Similar structure but with the nitro group in the para position.
1-(2-Nitrophenyl)ethane-1-sulfonyl chloride: Similar structure but with the nitro group in the ortho position.
1-(3-Nitrophenyl)propane-1-sulfonyl chloride: Similar structure but with a longer alkyl chain.
Uniqueness
1-(3-Nitrophenyl)ethane-1-sulfonyl chloride is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group provides distinct electronic effects compared to the ortho and para positions, making it a valuable compound in selective organic transformations .
Propriétés
Formule moléculaire |
C8H8ClNO4S |
|---|---|
Poids moléculaire |
249.67 g/mol |
Nom IUPAC |
1-(3-nitrophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO4S/c1-6(15(9,13)14)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3 |
Clé InChI |
AYTCJTUADJQNIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


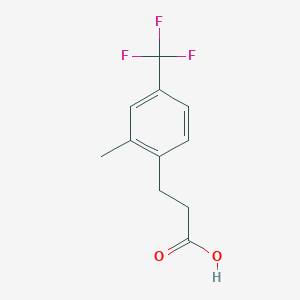
![Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B13529712.png)
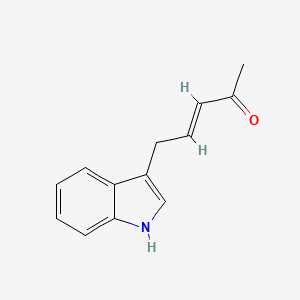

![7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13529732.png)



![8-Methylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B13529777.png)
